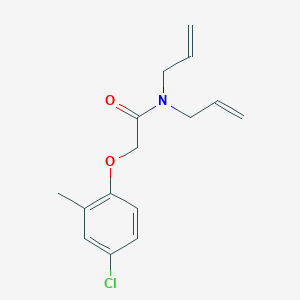
N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide, also known as DCMC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DCMC is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C16H17ClNO2.
Wirkmechanismus
The mechanism of action of N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models of inflammatory diseases. This compound has also been shown to have herbicidal and insecticidal activities by disrupting the growth and development of plants and insects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal. This compound is also relatively expensive compared to other compounds, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide. One area of interest is the development of novel drugs based on the structure of this compound for the treatment of various diseases. Another area of interest is the investigation of this compound as a potential herbicide or insecticide for agricultural use. Additionally, the use of this compound as a polymer modifier or precursor for the synthesis of other compounds may also be explored in the future.
Synthesemethoden
The synthesis of N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with allylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields this compound as a product, which can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. In agriculture, this compound has been studied for its herbicidal and insecticidal activities. In material science, this compound has been explored for its potential use as a polymer modifier and as a precursor for the synthesis of other compounds.
Eigenschaften
Molekularformel |
C15H18ClNO2 |
|---|---|
Molekulargewicht |
279.76 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenoxy)-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C15H18ClNO2/c1-4-8-17(9-5-2)15(18)11-19-14-7-6-13(16)10-12(14)3/h4-7,10H,1-2,8-9,11H2,3H3 |
InChI-Schlüssel |
JYNUDPBRLNGBEL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC=C)CC=C |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)


![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)





